molecular formula C23H22O2S B12540327 1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene CAS No. 143650-45-7

1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B12540327
CAS No.: 143650-45-7
M. Wt: 362.5 g/mol
InChI Key: OIUYWMGLCIRRSM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene is an organic compound with a complex structure that includes benzene rings, methoxy groups, and a phenylprop-2-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyloxy methanol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-phenylprop-2-en-1-yl thiol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-3-(4-methoxyphenyl)benzene: This compound has a similar structure but lacks the phenylprop-2-en-1-yl sulfanyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another structurally related compound with different functional groups.

Uniqueness

1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of both benzyloxy and phenylprop-2-en-1-yl sulfanyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

143650-45-7

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-(phenylmethoxymethoxy)-4-(3-phenylprop-2-enylsulfanyl)benzene

InChI

InChI=1S/C23H22O2S/c1-3-8-20(9-4-1)12-7-17-26-23-15-13-22(14-16-23)25-19-24-18-21-10-5-2-6-11-21/h1-16H,17-19H2

InChI Key

OIUYWMGLCIRRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOC2=CC=C(C=C2)SCC=CC3=CC=CC=C3

Origin of Product

United States

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